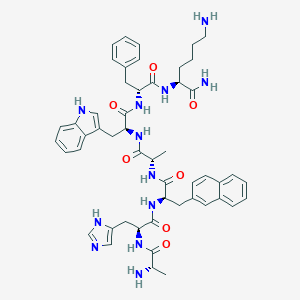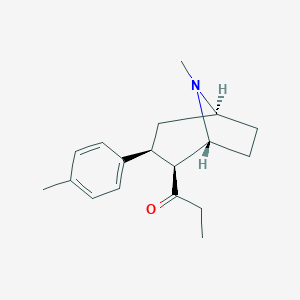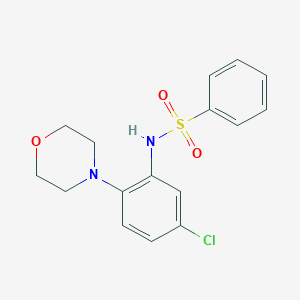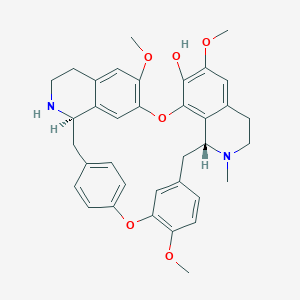
(E)-8-(3-Bromo-4-methoxystyryl)caffeine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(3-Bromo-4-methoxystyryl)caffeine, also known as BmC, is a synthetic compound that belongs to the xanthine class of molecules. BmC is a potent adenosine receptor antagonist, which means it can block the effects of adenosine, a neurotransmitter that plays a critical role in various physiological processes. BmC has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and biochemistry.
作用機序
(E)-8-(3-Bromo-4-methoxystyryl)caffeine blocks the effects of adenosine by binding to adenosine receptors in the brain. Adenosine receptors are G protein-coupled receptors that are found throughout the brain. When adenosine binds to these receptors, it activates a signaling cascade that leads to various physiological effects. This compound blocks this signaling cascade by binding to the adenosine receptors and preventing adenosine from binding.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of various enzymes. In vivo studies have shown that this compound can improve cognitive function, reduce pain perception, and increase wakefulness.
実験室実験の利点と制限
One of the main advantages of using (E)-8-(3-Bromo-4-methoxystyryl)caffeine in lab experiments is its potency and selectivity. This compound is a highly potent adenosine receptor antagonist, which means that it can block the effects of adenosine at very low concentrations. This compound is also highly selective for adenosine receptors, which means that it does not interact with other receptors in the brain. One of the limitations of using this compound in lab experiments is its solubility. This compound is not very soluble in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on (E)-8-(3-Bromo-4-methoxystyryl)caffeine. One potential direction is the development of new analogs of this compound that have improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the effects of this compound on other physiological processes, such as metabolism and immune function. Additionally, this compound could be used as a tool to investigate the role of adenosine in various disease states, such as cancer and neurodegenerative disorders.
合成法
The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)caffeine involves the reaction of 3-bromo-4-methoxystyrene with caffeine in the presence of a palladium catalyst. The reaction proceeds through a cross-coupling reaction, which results in the formation of this compound. The synthesis of this compound is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
科学的研究の応用
(E)-8-(3-Bromo-4-methoxystyryl)caffeine has been used extensively in scientific research, particularly in the field of neuroscience. This compound has been shown to be a potent adenosine receptor antagonist, which means it can block the effects of adenosine on the brain. Adenosine is a neurotransmitter that plays a critical role in various physiological processes, including sleep, cognition, and pain perception.
特性
CAS番号 |
155271-51-5 |
|---|---|
分子式 |
C17H17BrN4O3 |
分子量 |
405.2 g/mol |
IUPAC名 |
8-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H17BrN4O3/c1-20-13(8-6-10-5-7-12(25-4)11(18)9-10)19-15-14(20)16(23)22(3)17(24)21(15)2/h5-9H,1-4H3/b8-6+ |
InChIキー |
AJXUNUBTDNCKNZ-SOFGYWHQSA-N |
異性体SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=C(C=C3)OC)Br |
SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C=C3)OC)Br |
正規SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C=C3)OC)Br |
同義語 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3-bromo-4-methoxyphenyl)ethenyl )-1,3,7-trimethyl-, (E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)



![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)
![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)
